molecular formula C7H9F3N2O B2598968 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol CAS No. 1246538-56-6

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol

Cat. No.: B2598968
CAS No.: 1246538-56-6
M. Wt: 194.157
InChI Key: QKHJHUUKAXHGLB-UHFFFAOYSA-N
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Description

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a pyrazole-based compound featuring a trifluoromethyl group at position 5, a methyl group at position 3, and an ethanol substituent at position 1 of the pyrazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in agrochemical and pharmaceutical research . For example, ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (a related ester) was synthesized via nucleophilic substitution with an 80.6% yield, suggesting efficient synthetic routes for such derivatives .

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)12(11-5)2-3-13/h4,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHJHUUKAXHGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows:

  • Dissolve 3-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as tetrahydrofuran (THF).
  • Add a base such as sodium hydride (NaH) to the solution to deprotonate the pyrazole.
  • Introduce ethylene oxide to the reaction mixture and allow it to react at room temperature.
  • After completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.

Major Products

    Oxidation: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetone.

    Reduction: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethane.

    Substitution: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl chloride or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine.

Scientific Research Applications

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Pyrazole Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key References
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol 3-Me, 5-CF₃, 1-CH₂CH₂OH Ethanol C₇H₉F₃N₂O₂ 210.15*
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol 3-Me, 5-pyridinyl, 1-CH₂CH₂OH Ethanol C₁₁H₁₃N₃O 215.24
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 1-Me, 3-furyl, 5-CH₂OH Methanol C₉H₁₀N₂O₂ 178.19
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 3-Me, 5-CF₃, 1-CH₂COOH Carboxylic acid C₇H₇F₃N₂O₂ 208.14
3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol 3-Et, 4-PhO, 1-CF₃CH₂, 5-OH Hydroxyl C₁₃H₁₂F₃NO₂ 295.24

*Calculated based on molecular formula.

Key Observations:

  • Substituent Influence : The trifluoromethyl group (CF₃) in the target compound increases electronegativity and steric bulk compared to analogs like the pyridinyl- or furyl-substituted derivatives. This likely enhances resistance to metabolic degradation .
  • For instance, the acetic acid derivative (C₇H₇F₃N₂O₂) is more acidic (pKa ~2–3) compared to the ethanol analog (pKa ~15–16) .
  • Biological Activity : While direct data on the target compound are sparse, the pyridinyl-substituted analog (C₁₁H₁₃N₃O) demonstrated moderate biological activity in antimicrobial assays, attributed to its planar pyridyl-pyrazole system and hydrogen-bonding capacity .

Physicochemical Properties

  • Crystallography: The pyridinyl-substituted ethanol analog (C₁₁H₁₃N₃O) exhibits a planar pyrazole-pyridinyl system with a dihedral angle of 10.65°, enhancing π-π stacking interactions in crystal lattices . Similar planar arrangements are expected for the trifluoromethyl variant, though the CF₃ group may introduce slight distortions due to steric effects.
  • Thermal Stability : Trifluoromethyl groups generally improve thermal stability. For example, ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate remains stable under ambient conditions during synthesis .

Biological Activity

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol, a compound featuring a pyrazole moiety with a trifluoromethyl group, has garnered attention for its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Chemical Formula : C7H7F3N2O
  • CAS Number : 345637-71-0
  • Molecular Weight : 192.14 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

1. Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of compounds containing pyrazole scaffolds. For instance, derivatives similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibition Potency of Pyrazole Derivatives on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A5.400.01
Compound B0.5770.025
This compoundTBDTBD

2. Antiparasitic Activity

Research has indicated that pyrazole derivatives exhibit varying levels of antiparasitic activity. The inclusion of specific substituents can enhance potency against parasites by affecting metabolic stability and solubility.

Case Study:
In a study evaluating the antiparasitic effects of various pyrazole derivatives, it was found that certain modifications led to an increase in potency, with effective concentrations (EC50) ranging from 0.010 µM to 0.115 µM depending on the structural variations introduced.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate metabolic stability and favorable absorption characteristics due to its lipophilic nature. Studies suggest that the trifluoromethyl group contributes positively to the compound's pharmacokinetic properties by enhancing solubility in biological membranes.

Toxicology

Preliminary toxicity assessments have shown that compounds with similar structures possess low acute toxicity levels (LD50 > 2000 mg/kg), indicating a favorable safety profile for potential therapeutic applications.

Q & A

Basic: How is the molecular structure of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol characterized in crystallographic studies?

Answer:
X-ray crystallography is the primary method for structural elucidation. Key steps include:

  • Crystal Growth : Single crystals are obtained via slow evaporation of ethanol or DMF solutions under controlled humidity.
  • Data Collection : Diffraction data are collected at low temperatures (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion errors.
  • Refinement : Hydrogen-bonding networks (e.g., O–H···N interactions) and torsion angles are analyzed to confirm substituent orientation .

Basic: What are the common synthetic routes for preparing pyrazole derivatives similar to this compound?

Answer:
Typical pathways involve:

  • Cyclocondensation : Reaction of hydrazine derivatives with β-keto esters or trifluoromethyl ketones in ethanol under reflux (5–12 hours), monitored by TLC .
  • Functionalization : Post-synthetic modification, such as hydroxylation or esterification, using KOH or HCl catalysis .
  • Purification : Recrystallization from ethanol or DMF/ethanol mixtures yields pure products .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Answer:
Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency for trifluoromethyl groups.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Reaction Monitoring : Real-time FTIR or NMR tracks intermediate formation to adjust stoichiometry dynamically .

Advanced: What analytical techniques are recommended for resolving discrepancies in spectroscopic data of trifluoromethyl-containing pyrazole derivatives?

Answer:

  • ¹H/¹⁹F NMR : Distinguish CF₃ group splitting patterns and confirm regioisomerism (e.g., 3- vs. 5-substituted pyrazoles) .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve molecular ion fragmentation pathways for ambiguous EI-MS data .
  • X-ray Powder Diffraction (XRPD) : Validate polymorphic forms when single crystals are unavailable .

Advanced: How do researchers address contradictions in reported biological activities of pyrazole-ethanol derivatives?

Answer:

  • Comparative Assays : Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate structural vs. experimental variables .
  • SAR Studies : Correlate trifluoromethyl positioning (C3 vs. C5) with activity trends using molecular docking .
  • Meta-Analysis : Cross-reference biological data with crystallographic parameters (e.g., hydrogen-bond donor capacity) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted ketones .
  • Acid-Base Extraction : Utilize the compound’s alcohol group for pH-dependent partitioning (e.g., HCl acidification followed by NaOH neutralization) .
  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (>95%) .

Advanced: What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?

Answer:

  • Prodrug Design : Esterification of the hydroxyl group improves lipid solubility (e.g., acetate prodrugs) .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vivo formulations to enhance aqueous stability .
  • Nanoparticle Encapsulation : PLGA nanoparticles (100–200 nm) sustain release in pharmacokinetic studies .

Basic: How is the purity of this compound validated in synthetic chemistry research?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm .
  • Melting Point Analysis : Sharp melting ranges (e.g., 120–122°C) confirm crystalline homogeneity .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: What computational modeling approaches are utilized to predict the reactivity of the trifluoromethyl group in pyrazole-ethanol derivatives?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models assess CF₃ group electronegativity and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects on hydrogen-bonding interactions in aqueous environments .
  • Docking Studies : AutoDock Vina predicts binding affinities to target enzymes (e.g., cyclooxygenase-2) .

Advanced: How do researchers design experiments to study the metabolic stability of this compound in biological systems?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors, followed by LC-MS/MS quantification of metabolites .
  • Isotopic Labeling : ¹⁸O or ²H isotopes track hydroxylation or defluorination pathways .
  • Pharmacokinetic Profiling : IV/PO dosing in rodent models measures half-life (t₁/₂) and AUC using validated bioanalytical methods .

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